3-Ethoxy-5-fluorophenyl methyl sulfide
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Overview
Description
3-Ethoxy-5-fluorophenyl methyl sulfide is an organic compound characterized by the presence of an ethoxy group, a fluorine atom, and a methyl sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-fluorophenyl methyl sulfide typically involves the introduction of the ethoxy and fluorine substituents onto a phenyl ring, followed by the attachment of the methyl sulfide group. One common method involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide.
Methyl Sulfide Introduction: The final step involves the reaction of the ethoxy-fluorophenyl intermediate with methylthiol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorine groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-5-fluorophenyl methyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-5-fluorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the ethoxy and fluorine groups can influence its binding affinity and specificity towards these targets, thereby affecting its biological activity.
Comparison with Similar Compounds
3-Ethoxyphenyl methyl sulfide: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-Fluorophenyl methyl sulfide: Lacks the ethoxy group, affecting its solubility and interaction with biological targets.
3-Methoxy-5-fluorophenyl methyl sulfide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
Uniqueness: 3-Ethoxy-5-fluorophenyl methyl sulfide is unique due to the combination of the ethoxy and fluorine substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-ethoxy-3-fluoro-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-3-11-8-4-7(10)5-9(6-8)12-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFLLBYZRIAQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)SC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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